4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-28-18-5-3-2-4-17(18)23-21(27)26-12-10-15(11-13-26)20-25-24-19(29-20)14-6-8-16(22)9-7-14/h2-9,15H,10-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPJKCSOXATKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid . This intermediate is then reacted with piperidine and 2-methoxyaniline under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole core undergoes characteristic reactions critical for structural diversification:
Key Findings :
-
Microwave-assisted reactions with MgO/K₂CO₃ enhance substitution efficiency (yield: 72–85%).
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Ring-opening under acidic conditions produces intermediates for carbamate synthesis .
Piperidine Carboxamide Modifications
The piperidine-1-carboxamide group participates in:
| Reaction Type | Conditions/Reagents | Outcome/Product | Reference |
|---|---|---|---|
| Amide Hydrolysis | NaOH (6M), H₂O/EtOH, 70°C | Cleavage to primary amine (piperidine) and 2-methoxyphenyl isocyanate | |
| Reductive Amination | NaBH₃CN, MeOH, RT | Conversion of carboxamide to N-alkylated piperidine derivatives |
Key Findings :
-
Hydrolysis yields a free amine (confirmed by ¹H NMR at δ 2.8 ppm).
-
Reductive amination with aldehydes achieves >90% conversion under mild conditions.
Aromatic Electrophilic Substitution
The 4-fluorophenyl and 2-methoxyphenyl groups undergo:
Key Findings :
-
Nitration selectively targets the fluorophenyl ring due to electron-withdrawing effects .
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Demethylation proceeds quantitatively with BBr₃, enabling phenol functionalization .
Catalytic Functionalization
Advanced transformations for bioconjugation:
| Reaction Type | Conditions/Reagents | Outcome/Product | Reference |
|---|---|---|---|
| Click Chemistry | CuSO₄, sodium ascorbate, H₂O | Azide-alkyne cycloaddition at piperidine N-atom to form triazole-linked analogs | |
| Oxidation | mCPBA, CHCl₃, RT | Sulfur oxidation in thioether side chains (if present) to sulfones |
Key Findings :
-
Click reactions achieve >95% regioselectivity for triazole formation.
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Oxidation with mCPBA retains oxadiazole stability.
Stability Under Physiological Conditions
Critical for drug development:
| Condition | Observation | Half-Life (pH 7.4, 37°C) | Reference |
|---|---|---|---|
| Aqueous Buffer | Slow hydrolysis of oxadiazole ring | 48 hours | |
| Liver Microsomes | CYP450-mediated O-demethylation | t₁/₂ = 2.1 hours |
Key Insight :
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells. Research indicates that oxadiazole derivatives can act as apoptosis inducers by activating caspase pathways, which are crucial for programmed cell death.
In a study by Maftei et al., various oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results showed that certain derivatives had IC50 values indicating potent antiproliferative effects against human lung adenocarcinoma and breast cancer cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.48 |
| Compound B | HCT-116 (Colon) | 0.19 |
| Compound C | A549 (Lung) | 92.4 |
Neurological Applications
The compound's structural characteristics suggest potential use in treating neurological disorders. Oxadiazoles have been explored for their anticonvulsant properties. For instance, compounds with similar oxadiazole structures have demonstrated efficacy in reducing seizure activity in animal models . The methoxyphenyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in epilepsy treatments.
Case Study 1: Antiproliferative Effects
A study conducted on a series of oxadiazole derivatives including the compound of interest revealed significant antiproliferative effects against a panel of cancer cell lines. The study highlighted that introducing electron-withdrawing groups at specific positions on the aromatic rings significantly enhanced biological activity .
Case Study 2: Anticonvulsant Activity
Research focused on similar oxadiazole compounds showed promising results in reducing seizure frequency in rodent models. The findings suggest that modifications to the piperidine structure can lead to improved efficacy as anticonvulsants .
Mechanism of Action
The mechanism of action of 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Activity Profiles
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
- Oxadiazole Isomerism : The 1,3,4-oxadiazole in the target compound may offer superior metabolic stability compared to 1,2,4-oxadiazole isomers (e.g., ), as the latter is more prone to hydrolysis .
- Substituent Effects: The 2-methoxyphenyl group in the target compound likely enhances hydrogen-bonding interactions vs.
- Core Modifications : Replacing oxadiazole with benzimidazolone () introduces hydrogen-bonding sites but reduces aromaticity, which may alter target selectivity.
Biological Activity
The compound 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide is a member of the oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potentials, mechanisms of action, and comparative efficacy with other similar compounds.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 287.31 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring attached to an oxadiazole moiety and a methoxy-substituted phenyl group, contributing to its unique biological properties.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. It operates primarily through:
- Induction of Apoptosis : The compound increases levels of cleaved PARP and caspase-3 while decreasing Bcl-2 expression, leading to apoptotic cell death in cancer cells .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity against a range of pathogens. Studies have reported that it exhibits:
- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group enhances its interaction with bacterial targets .
The mechanism by which this compound exerts its effects involves:
- Interaction with Enzymes : The oxadiazole ring can interact with various enzymes involved in cell signaling pathways.
- Modulation of Gene Expression : It influences the expression of genes associated with cell cycle regulation and apoptosis.
- Inhibition of Protein Kinases : Similar compounds have shown inhibition against kinases like EGFR, which is critical for cancer treatment .
Comparative Efficacy
When compared to other oxadiazole derivatives, this compound shows superior efficacy in certain assays:
| Compound | IC (µM) | Activity Type |
|---|---|---|
| This compound | 0.88 (against PARP-1) | Anticancer |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | 51.6 (against EGFR) | Anticancer |
| Other Oxadiazole Derivatives | Varies (up to 100 µM) | Antimicrobial |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Xenograft Models : In vivo studies demonstrated significant tumor regression when treated with this compound, indicating its potential as a therapeutic agent for cancer .
- Antibacterial Trials : Clinical trials showed that formulations containing this compound effectively reduced bacterial load in infected models, suggesting its utility in treating infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide, and what parameters critically affect yield?
- Methodology : The compound can be synthesized via multi-step reactions, including:
- Oxadiazole ring formation : Cyclization of hydrazide intermediates with reagents like phosphoryl chloride (POCl₃) or carbodiimides.
- Piperidine-carboxamide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the oxadiazole-piperidine core to the 2-methoxyphenyl group.
- Critical parameters : Solvent choice (e.g., dichloromethane for anhydrous conditions), temperature control (±5°C for exothermic steps), and purification via column chromatography (silica gel, gradient elution) .
- Yield optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2 equivalents of coupling agents to minimize side products) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?
- Spectroscopic confirmation :
- NMR : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperidine carbons at δ 40–60 ppm).
- Mass spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 396.4 for C₂₁H₁₉FN₄O₃).
Q. What safety protocols should be followed during handling and storage of this compound?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory hazards.
- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis/oxidation. Avoid exposure to moisture or light .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved methodologically?
- Approaches :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration).
- Dose-response validation : Repeat experiments with ≥3 biological replicates and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test).
- Meta-analysis : Compare data across studies using platforms like PubChem BioAssay, adjusting for batch effects .
Q. What computational strategies are effective in optimizing this compound’s pharmacokinetic (PK) properties?
- In silico methods :
- Molecular docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., kinase enzymes).
- QSAR modeling : Train models on analogs (e.g., fluorophenyl-piperidine derivatives) to predict logP, solubility, and metabolic stability.
Q. How do structural modifications (e.g., fluorophenyl → chlorophenyl substitution) impact biological activity and selectivity?
- Methodology :
- SAR studies : Synthesize analogs with halogen substitutions and test in parallel assays (e.g., enzyme inhibition, cytotoxicity).
- Crystallographic analysis : Compare binding modes via SCXRD to identify critical interactions (e.g., fluorine’s electrostatic effects vs. chlorine’s steric bulk) .
Q. What experimental design principles are critical for optimizing synthetic routes under continuous-flow conditions?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, residence time, catalyst loading).
- Flow chemistry advantages : Enhanced heat transfer and reproducibility compared to batch synthesis. Example: Adapt the Omura-Sharma-Swern oxidation protocol for diazo intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
